rac-(1R,2S)-2-chlorocyclopropane-1-carbaldehyde, trans

Catalog No.
S6461498
CAS No.
84024-35-1
M.F
C4H5ClO
M. Wt
104.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-(1R,2S)-2-chlorocyclopropane-1-carbaldehyde, t...

CAS Number

84024-35-1

Product Name

rac-(1R,2S)-2-chlorocyclopropane-1-carbaldehyde, trans

IUPAC Name

(1S,2R)-2-chlorocyclopropane-1-carbaldehyde

Molecular Formula

C4H5ClO

Molecular Weight

104.53 g/mol

InChI

InChI=1S/C4H5ClO/c5-4-1-3(4)2-6/h2-4H,1H2/t3-,4+/m0/s1

InChI Key

CGNVICSFGKNCKE-IUYQGCFVSA-N

Canonical SMILES

C1C(C1Cl)C=O

Isomeric SMILES

C1[C@H]([C@@H]1Cl)C=O

Rac-(1R,2S)-2-chlorocyclopropane-1-carbaldehyde, trans, is a cyclopropane derivative characterized by the presence of a chlorine atom at the second carbon and an aldehyde functional group attached to the first carbon of the cyclopropane ring. Its molecular formula is C4_4H5_5ClO, and it possesses unique stereochemical properties due to its chiral centers. This compound is notable for its potential applications in organic synthesis and medicinal chemistry.

Typical of aldehydes and halogenated compounds:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Elimination Reactions: The presence of the chlorine atom allows for elimination reactions, which can lead to the formation of alkenes or other unsaturated compounds.
  • Oxidation: The aldehyde can be oxidized to form carboxylic acids under appropriate conditions.

These reactions are significant for synthesizing more complex organic molecules.

The synthesis of rac-(1R,2S)-2-chlorocyclopropane-1-carbaldehyde typically involves several key steps:

  • Formation of Cyclopropane Ring: Cyclopropanation reactions using diazo compounds or alkenes can yield cyclopropane derivatives.
  • Chlorination: The introduction of chlorine at the second carbon can be achieved through radical chlorination or electrophilic substitution methods.
  • Aldehyde Formation: The final step involves converting a suitable precursor into the aldehyde functional group, often via oxidation or hydrolysis.

These methods highlight the versatility of synthetic routes available for obtaining this compound.

Rac-(1R,2S)-2-chlorocyclopropane-1-carbaldehyde has several potential applications:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its unique structure may contribute to developing new pharmaceutical agents with specific biological activities.
  • Agricultural Chemistry: Similar compounds have been explored for use in agrochemicals, potentially serving as herbicides or insecticides.

  • Enzyme Inhibition: Compounds with halogenated groups often interact with enzymes, potentially inhibiting their activity.
  • Receptor Binding: The structural features may allow binding to specific receptors in biological pathways, influencing physiological responses.

Such interactions warrant further investigation to understand their implications fully.

Several compounds share structural similarities with rac-(1R,2S)-2-chlorocyclopropane-1-carbaldehyde. A comparison highlights its uniqueness in terms of structure and potential applications:

Compound NameStructureUnique Features
(1S,2R)-2-Chlorocyclopropane-1-carbaldehydeC4_4H5_5ClODifferent stereochemistry; potential different biological activity
2-Chlorocyclopropanecarboxylic AcidC4_4H5_5ClO2_2Contains a carboxylic acid group instead of an aldehyde; different reactivity
2-Fluorocyclopropanecarboxylic AcidC4_4H5_5F2_2O2_2Fluorine substitution alters reactivity and potential applications

The unique combination of a chlorine atom and an aldehyde functional group in rac-(1R,2S)-2-chlorocyclopropane-1-carbaldehyde sets it apart from these similar compounds, making it a candidate for further study in both synthetic and biological contexts.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.5

Hydrogen Bond Acceptor Count

1

Exact Mass

104.0028925 g/mol

Monoisotopic Mass

104.0028925 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-25-2023

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